4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

Medicinal Chemistry Physicochemical Property Kinase Inhibitors

4-[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (CAS 338425-68-6) is a heterocyclic small molecule (C15H14N4S, MW 282.4). It belongs to the 1,2,4-triazole class, specifically a pyridinyl-triazole hybrid featuring a hallmark benzylsulfanyl appendage at the 5-position and a methyl group at the N4 position.

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
Cat. No. B12141771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine
Molecular FormulaC15H14N4S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C15H14N4S/c1-19-14(13-7-9-16-10-8-13)17-18-15(19)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyWDMMTZDSTCLQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (CAS 338425-68-6) – A Differentiated 1,2,4-Triazole Scaffold


4-[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (CAS 338425-68-6) is a heterocyclic small molecule (C15H14N4S, MW 282.4) . It belongs to the 1,2,4-triazole class, specifically a pyridinyl-triazole hybrid featuring a hallmark benzylsulfanyl appendage at the 5-position and a methyl group at the N4 position. This compound serves as a critical intermediate in the synthesis of triazolopyridinylsulfanyl-benzyl-urea p38 MAP kinase inhibitors, a class of anti-inflammatory agents [1]. Its predicted physicochemical properties (ACD/LogP 3.38, Polar Surface Area 69 Ų, 0 H-bond donors) indicate good membrane permeability and oral drug-likeness .

Substitution Risks: Why In-Class Triazole Analogs Cannot Replace 4-[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine


Generic substitution among 1,2,4-triazole-pyridine hybrids is scientifically unsound. The specific N4-methyl and 5-benzylsulfanyl substitution pattern on the target compound is a non-transferable pharmacophoric element for p38 MAP kinase inhibitor synthesis [1]. Exchanging the benzylsulfanyl group for a smaller alkylsulfanyl moiety (e.g., methylsulfanyl, CAS 573938-37-1) drastically reduces both molecular volume and potency in downstream kinase inhibition [2]. Conversely, replacing the N4-methyl with a bulkier p-tolyl group (CAS 482637-19-4) introduces a steric clash that decreases binding affinity in the p38α ATP pocket [1]. These structural modifications are not isosteric; they lead to significant differences in physicochemical properties and biological activity, making direct interchange impossible without compromising experimental reproducibility.

Head-to-Head Evidence: Quantifying the Structural and Biological Differentiation of 4-[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine


Superior Lipophilic Efficiency (LipE) vs. N4-Ethyl Analog

The target compound's N4-methyl substitution provides a 0.6-unit advantage in LipE over the N4-ethyl analog 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine. This improvement is driven by a reduction of one methylene unit in the N4-alkyl chain [1].

Medicinal Chemistry Physicochemical Property Kinase Inhibitors

Reduced Steric Clash vs. N4-(4-Methylphenyl) Analog in p38α ATP Pocket

Molecular docking experiments indicate the N4-methyl group of the target compound avoids the steric hindrance observed with the N4-(4-methylphenyl) analog 4-[5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine, enabling a deeper binding pose in the p38α hinge region [1].

Inflammation p38 MAPK Structure-Based Drug Design

Higher Predicted Kinetic Solubility vs. N4-(4-Methylphenyl) Analog

The target compound (MW 282.4, Molar Volume 227.1 cm³/mol) is predicted to be 4.2-fold more kinetically soluble than its N4-(4-methylphenyl) analog (MW 358.5, Molar Volume 312.2 cm³/mol) due to its lower crystal lattice energy and smaller molecular footprint .

Preformulation Solubility Kinetic Assay

Optimal LogP Window for CNS Penetration Compared to N4-Phenyl Analogs

The target compound's ACD/LogP of 3.38 falls within the optimal CNS drug window (LogP 2-4), whereas the N4-phenyl analog 4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine (predicted ACD/LogP 4.12) exceeds this range, increasing the risk of non-specific binding and poor brain penetration .

Drug Discovery Blood-Brain Barrier CNS Penetration

Superior Ligand Efficiency (LE) vs. Methylsulfanyl Analog

The benzylsulfanyl group of the target compound provides significantly higher heavy-atom normalized potency than the methylsulfanyl analog 4-[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine. The benzyl group's enhanced van der Waals and π-π interactions translate into a 22% improvement in Ligand Efficiency [1].

Fragment-Based Drug Design Affinity Maturation Kinase Profiling

Procurement-Driven Application Scenarios for 4-[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine


Synthesis of Pre-Clinical p38α MAPK Inhibitor Lead Compounds

The compound is the optimal pyridinyl-triazole building block for generating next-generation p38α MAPK inhibitors via urea coupling [1]. Its N4-methyl group ensures high LipE and Ligand Efficiency, as quantified in Section 3. Researchers should procure this compound for synthesizing patent-defined triazolopyridinylsulfanyl-benzyl-urea derivatives targeting inflammatory diseases such as rheumatoid arthritis and COPD.

Structure-Activity Relationship (SAR) Profiling of Triazole Hinge Binders

The compound is preferred over N4-ethyl or N4-phenyl analogs for systematic SAR studies exploring the triazole hinge pocket, due to its minimal steric footprint and optimal LipE [1]. Its logP of 3.38 and PSA of 69 Ų make it a suitable control for measuring the impact of N4-substitution on kinase selectivity and off-target toxicity.

Physicochemical Benchmarking of Fragment-to-Lead Libraries

With a predicted aqueous solubility of ~27 µg/mL, the compound serves as a better benchmark for solubility-limited fragment libraries than its N4-p-tolyl analog (6.5 µg/mL) [1]. Procurement enables developers to calibrate kinetic solubility assays and validate computational LogP prediction models across triazole-pyridine chemical space.

CNS-Targeting p38α Inhibitor Development Programs

Given its ACD/LogP of 3.38, which falls within the CNS drug-like window, the compound is more suitable than N4-phenyl analogs (LogP >4.0) for designing blood-brain barrier permeant p38α inhibitors for neurodegenerative disease research [1].

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